N-Ethyl-5-methylisoxazole-3-carboxamide
Description
N-Ethyl-5-methylisoxazole-3-carboxamide is a substituted isoxazole derivative characterized by a carboxamide group at position 3, an ethyl substituent on the carboxamide nitrogen, and a methyl group at position 3. Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, known for their versatility in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
135401-18-2 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-ethyl-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-5(2)11-9-6/h4H,3H2,1-2H3,(H,8,10) |
InChI Key |
MSPILAPTSCOXIG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=NOC(=C1)C |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1)C |
Synonyms |
3-Isoxazolecarboxamide,N-ethyl-5-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-Ethyl-5-methylisoxazole-3-carboxamide with structurally related isoxazole derivatives from the evidence:
Key Differences and Implications
Functional Groups: Carboxamide vs. Esters are more lipophilic, favoring membrane permeability but limiting polar interactions.
Thermal Stability: Melting points for xanthenone-fused isoxazoles (e.g., 11i, 11h) exceed 200°C, suggesting higher crystallinity and stability due to extended conjugation, whereas simpler analogs (e.g., compound 11f, mp 126–127°C) show lower stability .
Synthetic Routes :
- This compound likely requires amidation steps, while brominated analogs (e.g., compound 53) involve radical bromination with N-Bromosuccinimide . Microwave-assisted methods (e.g., compound 53 synthesis) contrast with traditional refluxing .
Biological and Material Applications: Amino-substituted isoxazoles (e.g., 11i, 11h) are prevalent in multicomponent heterocyclizations for drug discovery , whereas methoxy/ester derivatives () are leveraged in photochromics and solar cells .
Contradictions and Limitations
- Data Gaps : Specific data on this compound (e.g., solubility, bioactivity) are absent in the provided evidence, necessitating extrapolation from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
